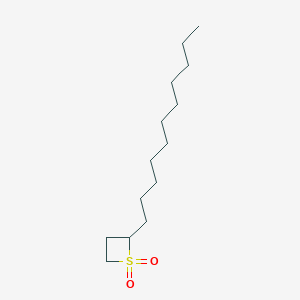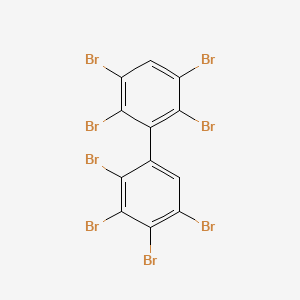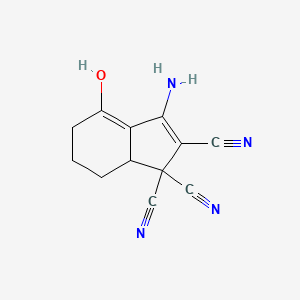
2-Undecyl-1lambda~6~-thietane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecyl-1lambda~6~-thietane-1,1-dione is a chemical compound with the molecular formula C14H28O2S It is characterized by a four-membered thietane ring with a sulfone group and an undecyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-1lambda~6~-thietane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an alkyl halide with a thiol, followed by oxidation to form the sulfone group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Undecyl-1lambda~6~-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The undecyl side chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Undecyl-1lambda~6~-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Undecyl-1lambda~6~-thietane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The undecyl side chain can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
2-Undecyl-1lambda~6~-thietane-1,1-dione can be compared with other thietane derivatives and sulfones:
2-(Hydroxymethyl)-1lambda~6~-thietane-1,1-dione: Similar structure but with a hydroxymethyl group instead of an undecyl chain.
2-(2-Hydroxyethyl)-1lambda~6~-thietane-1,1-dione: Contains a hydroxyethyl group, differing in side chain length and functionality.
3-{[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]methyl}-1lambda~6~-thietane-1,1-dione: A more complex structure with additional functional groups.
The uniqueness of this compound lies in its long undecyl side chain, which can impart distinct physical and chemical properties compared to shorter-chain analogs.
Propiedades
Número CAS |
65412-22-8 |
|---|---|
Fórmula molecular |
C14H28O2S |
Peso molecular |
260.44 g/mol |
Nombre IUPAC |
2-undecylthietane 1,1-dioxide |
InChI |
InChI=1S/C14H28O2S/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-17(14,15)16/h14H,2-13H2,1H3 |
Clave InChI |
UQOMLICRTBEMAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1CCS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)



![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)

![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)


![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)



